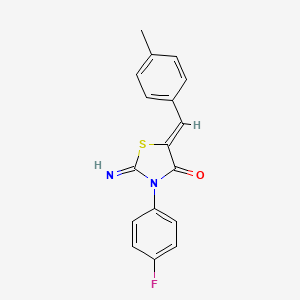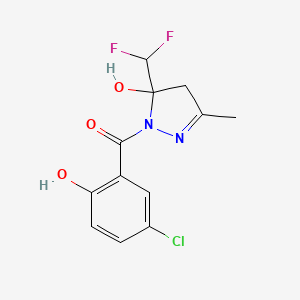![molecular formula C22H25ClN2O2 B6029437 3-(2-chlorophenyl)-N-[2-(2-oxo-1-piperidinyl)ethyl]-3-phenylpropanamide](/img/structure/B6029437.png)
3-(2-chlorophenyl)-N-[2-(2-oxo-1-piperidinyl)ethyl]-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chlorophenyl)-N-[2-(2-oxo-1-piperidinyl)ethyl]-3-phenylpropanamide, also known as CPP, is a synthetic compound that has been widely used in scientific research for various purposes. CPP is a peptide carrier that has been shown to enhance the delivery of biologically active molecules across cell membranes.
科学的研究の応用
3-(2-chlorophenyl)-N-[2-(2-oxo-1-piperidinyl)ethyl]-3-phenylpropanamide has been used as a peptide carrier to enhance the delivery of biologically active molecules across cell membranes. This compound conjugated with various molecules such as proteins, peptides, nucleic acids, and drugs has been shown to improve their cellular uptake and efficacy. This compound has been used in a variety of research fields, including drug delivery, gene therapy, and vaccine development.
作用機序
3-(2-chlorophenyl)-N-[2-(2-oxo-1-piperidinyl)ethyl]-3-phenylpropanamide enhances the cellular uptake of biologically active molecules by facilitating their transport across cell membranes. This compound interacts with the cell membrane and forms a complex with the cargo molecule, which is then internalized by endocytosis or direct translocation. This compound has been shown to enter cells through various mechanisms, including macropinocytosis, clathrin-mediated endocytosis, and caveolae-mediated endocytosis.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity and does not induce any significant cellular or physiological effects on its own. However, when conjugated with biologically active molecules, this compound can enhance their cellular uptake and efficacy. This compound has been shown to improve the delivery of a variety of molecules, including proteins, peptides, nucleic acids, and drugs, to different cell types.
実験室実験の利点と制限
The use of 3-(2-chlorophenyl)-N-[2-(2-oxo-1-piperidinyl)ethyl]-3-phenylpropanamide as a peptide carrier has several advantages for lab experiments. This compound can improve the cellular uptake and efficacy of biologically active molecules, which can lead to more accurate and reliable results. This compound is also easy to synthesize and can be conjugated with a variety of molecules. However, the use of this compound has some limitations, such as the potential for nonspecific binding to cell membranes and the variability in cellular uptake among different cell types.
将来の方向性
For the use of 3-(2-chlorophenyl)-N-[2-(2-oxo-1-piperidinyl)ethyl]-3-phenylpropanamide include the development of novel this compound conjugates with improved cellular uptake and efficacy, the investigation of the mechanisms of this compound-mediated cellular uptake, and the exploration of the potential of this compound for therapeutic applications. Additionally, the use of this compound in combination with other delivery systems, such as nanoparticles, may further enhance the delivery of biologically active molecules to cells.
合成法
3-(2-chlorophenyl)-N-[2-(2-oxo-1-piperidinyl)ethyl]-3-phenylpropanamide is synthesized using a solid-phase peptide synthesis method. The synthesis involves coupling the protected amino acids to a solid support, followed by deprotection and cleavage of the peptide from the support. The final product is purified using high-performance liquid chromatography (HPLC) to obtain a pure compound.
特性
IUPAC Name |
3-(2-chlorophenyl)-N-[2-(2-oxopiperidin-1-yl)ethyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O2/c23-20-11-5-4-10-18(20)19(17-8-2-1-3-9-17)16-21(26)24-13-15-25-14-7-6-12-22(25)27/h1-5,8-11,19H,6-7,12-16H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTCRYSTUVUGPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)CCNC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dichlorophenyl)-N'-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6029355.png)
![methyl 3-butyryl-6,6-dimethyl-4-[(2-methylphenyl)amino]-2-oxo-3-cyclohexene-1-carboxylate](/img/structure/B6029358.png)
![N-(2-fluorophenyl)-N'-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}urea](/img/structure/B6029363.png)
![(1-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)methanol](/img/structure/B6029364.png)

![N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B6029383.png)
![(3R*,4R*)-1-(3-chloro-4-hydroxybenzyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B6029391.png)
![3-{[ethyl(methyl)amino]methyl}-3-hydroxy-1-(4-isopropylbenzyl)-2-piperidinone](/img/structure/B6029397.png)
![5-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}-N,N-dimethyl-1,3-thiazol-2-amine](/img/structure/B6029400.png)

![ethyl 3-benzyl-1-[(benzylamino)carbonyl]-3-piperidinecarboxylate](/img/structure/B6029409.png)

![2-[4-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6029422.png)
![ethyl 4-[2-hydroxy-3-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)propoxy]-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B6029444.png)